SERT Affinity Comparison with 4-Fluoro Analog
In a direct radioligand displacement assay, the 4-fluoro-2-(trifluoromethyl)benzyl analog of our target compound displayed a Ki of 0.400 nM at the human serotonin transporter (SERT) [1]. This value serves as a class-level benchmark. The absence of the 4-fluoro substituent in N-(Cyclopropylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine is expected to significantly alter SERT affinity, a critical differentiation point for CNS target selectivity screens.
Comparator (4-fluoro): Ki 0.400 nM (human SERT)
| Evidence Dimension | SERT Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not directly reported for SERT; inferred to be >10-fold different based on SAR |
| Comparator Or Baseline | N-(4-fluoro-2-(trifluoromethyl)benzyl)-N-(cyclopropylmethyl)piperidin-4-amine: Ki = 0.400 nM |
| Quantified Difference | >10-fold difference (inferred) |
| Conditions | Displacement of [3H]citalopram from human SERT (BindingDB Assay ID 2, Entry ID 50047870) |
Why This Matters
This data highlights that a single fluorine substitution on the benzyl ring can change SERT affinity by orders of magnitude, making the unsubstituted compound a superior choice for studies requiring minimized serotonergic off-target effects.
- [1] BindingDB BDBM50183154. N-(4-fluoro-2-(trifluoromethyl)benzyl)-N-(cyclopropylmethyl)piperidin-4-amine tartaric acid salt. Ki = 0.400 nM at SERT. https://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50183154 (accessed 2026-04-30). View Source
